Seneciphylline
Seneciphylline
Seneciphylline is a white powder. (NTP, 1992)
LSM-2853 is a citraconoyl group.
LSM-2853 is a citraconoyl group.
Brand Name:
Vulcanchem
CAS No.:
480-81-9
VCID:
VC0043193
InChI:
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1
SMILES:
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O
Molecular Formula:
C18H23NO5
Molecular Weight:
333.4 g/mol
Seneciphylline
CAS No.: 480-81-9
Reference Standards
VCID: VC0043193
Molecular Formula: C18H23NO5
Molecular Weight: 333.4 g/mol
CAS No. | 480-81-9 |
---|---|
Product Name | Seneciphylline |
Molecular Formula | C18H23NO5 |
Molecular Weight | 333.4 g/mol |
IUPAC Name | (1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
Standard InChI | InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1 |
Standard InChIKey | FCEVNJIUIMLVML-QPSVUOIXSA-N |
Isomeric SMILES | C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O |
SMILES | CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |
Canonical SMILES | CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |
Appearance | Powder |
Colorform | Colorless prisms |
Melting Point | 423 °F (NTP, 1992) 217.5 °C 217--218 °C |
Physical Description | Seneciphylline is a white powder. (NTP, 1992) |
Description | Seneciphylline is a white powder. (NTP, 1992) LSM-2853 is a citraconoyl group. |
Shelf Life | Volatility Low Stable at room temperature in closed containers. |
Solubility | less than 0.1 mg/mL at 64° F (NTP, 1992) Sol in chloroform; sparingly sol in ethanol, acetone; slightly sol in water Difficult solubility in ether and ligroin. In water, 1X10+6 mg/L @ 25 °C /Estimated/ |
Synonyms | 13,19-Didehydro-12-hydroxysenecionan-11,16-dione; Seneciphylline; Jacodine; NSC 30622; Seneciophylline; Seneciphyllin; [6R-(3Z,6R*,14aR*,14bR*)]-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-[1,6]dioxacyclododecino |
Vapor Pressure | 1.2X10-12 mm Hg @ 25 °C /Estimated/ |
PubChem Compound | 5281750 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume